molecular formula C12H15ClN2O3 B046152 methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride CAS No. 60971-91-7

methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride

Cat. No.: B046152
CAS No.: 60971-91-7
M. Wt: 270.71 g/mol
InChI Key: GRRAMKXEZLMNOK-PPHPATTJSA-N
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Description

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is particularly interesting because of its structural similarity to tryptophan, an essential amino acid, and serotonin, a neurotransmitter.

Biochemical Analysis

Biochemical Properties

The biochemical properties of L-5-Hydroxytryptophan methyl ester hydrochloride are largely defined by its interactions with various biomolecules. In vivo, it is produced from L-tryptophan and the reaction is catalyzed by tryptophan hydroxylase, which uses L-tryptophan and O2 as substrates and requires tetrahydrobiopterin (BH4) and Fe2+ as cofactors .

Cellular Effects

L-5-Hydroxytryptophan methyl ester hydrochloride has been shown to have unique efficacy in the treatment of a variety of disorders, including depression, insomnia, and chronic headaches . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

It has been demonstrated that the compound can be efficiently produced in a microbial cell factory, with the highest values reported by microbial fermentation .

Metabolic Pathways

L-5-Hydroxytryptophan methyl ester hydrochloride is involved in the metabolic pathway that leads to the production of 5-HTP. This pathway involves the conversion of the unnatural substrate anthranilate into 5-hydroxyanthranilate (5-HAA) using a novel salicylate 5-hydroxylase, and then transforms 5-HAA to 5-HTP using the E. coli endogenous tryptophan synthesis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with an appropriate ketone or aldehyde under acidic conditions. Methanesulfonic acid in methanol is often used as the acid catalyst, and the reaction is carried out under reflux conditions to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of indole-3-carboxaldehyde or indole-3-carboxylic acid.

    Reduction: Formation of N-methyl or N,N-dimethyl derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

    Biology: Studied for its role in cellular signaling pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology due to its structural similarity to serotonin.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure.

    Serotonin: A neurotransmitter derived from tryptophan.

    Indole-3-acetic acid: A plant hormone with a similar indole core.

Uniqueness

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group differentiates it from other indole derivatives, providing unique properties in terms of solubility and reactivity.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3.ClH/c1-17-12(16)10(13)4-7-6-14-11-3-2-8(15)5-9(7)11;/h2-3,5-6,10,14-15H,4,13H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRAMKXEZLMNOK-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thionyl chloride (2.14 mL, 29.4 mmol) was added dropwise to a slurry of 5-hydroxy-DL-tryptophan (3.8 g, 17.3 mmol) in anhydrous methanol (40 mL) at 0° C. under a nitrogen blanket. The resulting mixture was warmed slowly to room temperature and stirred for 17 hours. Then the solvent was removed under reduced pressure to provide 5-hydroxy-DL-tryptophan methyl ester hydrochloride (Intermediate 1) as a light brown foam (5.0 g, 100%): 1H NMR (300 MHz, DMSO-d6): δ 10.78 (bs, 1H), 8.62-8.25 (m, 3H), 7.18-7.11 (m, 2H), 6.79 (s, 1H), 6.67-6.61 (m, 1H), 4.18 (m, 1H), 3.69 (s, 3H), 3.25-3.12 (m, 2H).
Quantity
2.14 mL
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

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